

Using 2-hydroxyethane-1-sulfonyl fluoride to create custom SuFEx probes

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Compound of Interest

Compound Name:	2-Hydroxyethane-1-sulfonyl fluoride
CAS No.:	1893924-11-2
Cat. No.:	B2893900

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This guide details the application of **2-hydroxyethane-1-sulfonyl fluoride** (also known as 2-hydroxyethyl sulfonyl fluoride) as a modular building block for creating custom Sulfur-Fluoride Exchange (SuFEx) probes.

Part 1: Core Directive - The SuFEx Probe Architecture

2-hydroxyethane-1-sulfonyl fluoride (

) acts as a bifunctional "warhead precursor." It bridges a targeting ligand (drug/scaffold) and a reactive sulfonyl fluoride (

) group.^[1] Unlike the highly reactive vinyl sulfonyl fluorides (Michael acceptors), the saturated ethyl sulfonyl fluoride moiety installed by this reagent reacts exclusively via SuFEx chemistry—a specific, defined exchange with nucleophilic protein residues (Tyr, Lys, Ser, His) driven by the unique stability-reactivity balance of the S(VI)-F bond.

Mechanism of Action

- Recognition: The ligand domain binds the target protein.
- Proximity: The flexible ethyl linker positions the warhead near a nucleophilic residue.
- SuFEx Reaction: The protein nucleophile attacks the sulfur center, ejecting fluoride () and forming a covalent sulfonyl-protein adduct.

Part 2: Scientific Integrity & Logic (Protocols)

Probe Design Strategy

Before synthesis, analyze your scaffold to determine the attachment point. **2-hydroxyethane-1-sulfonyl fluoride** is designed to couple with Carboxylic Acids (forming esters) or Alkyl Halides/Isocyanates (forming ethers/carbamates).

- Target Residues: Tyrosine (preferred), Lysine, Serine, Histidine.
- Linker Length: ~3-4 Å (ethyl chain).
- Stability: The resulting alkyl sulfonyl fluoride is stable in aqueous buffer (pH 7.4) for hours to days, preventing non-specific hydrolysis before target engagement.

Synthesis Protocol: Installing the Warhead

Scenario: You have a drug scaffold with a free Carboxylic Acid (-COOH).

Reagents:

- Ligand-COOH (1.0 equiv)
- **2-hydroxyethane-1-sulfonyl fluoride** (1.2 equiv) [CAS: 1893924-11-2]
- EDC·HCl (1.5 equiv)
- DMAP (0.1 equiv)
- Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

- **Dissolution:** Dissolve Ligand-COOH in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
- **Activation:** Add EDC·HCl and DMAP to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
- **Coupling:** Add **2-hydroxyethane-1-sulfonyl fluoride** dropwise.
- **Reaction:** Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS (Look for mass shift: +124 Da vs free acid, or +106 Da net addition).
- **Workup:** Dilute with DCM, wash with 1M HCl (to remove EDC urea/DMAP), then saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄.
- **Purification:** Flash column chromatography (Silica gel).
 - **Note:** The sulfonamide group is generally stable on silica, but avoid prolonged exposure to basic mobile phases (e.g., high % triethylamine) which may induce elimination to ethenesulfonyl fluoride (ESF).

Critical QC Check:

- **NMR:** Essential for verifying the integrity of the sulfonamide group. Expect a singlet around +55 to +60 ppm (relative to TMS) for the NH proton. If you see a signal split or shifted significantly, the fluoride may have hydrolyzed or eliminated.

Biological Application: Protein Labeling (ABPP)

Scenario: Labeling a target protein in cell lysate.

Materials:

- Custom SuFEx Probe (from above).
- Cell Lysate (1-2 mg/mL protein in PBS, pH 7.4).
- Optional: Reporter Tag (if the probe includes an alkyne handle for Click chemistry).

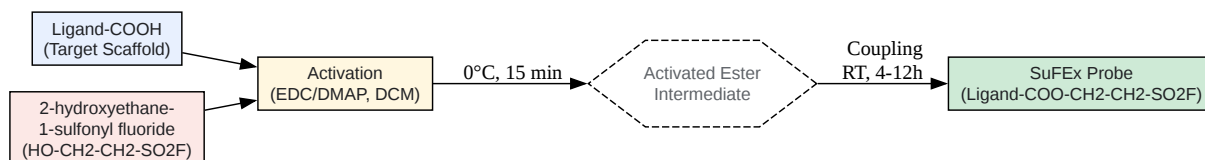
Protocol:

- Preparation: Prepare a 50 mM stock of the probe in DMSO.
- Incubation: Add probe to lysate (final conc. 1–10). Keep DMSO <1%.
- Reaction: Incubate at 37°C for 1–4 hours.
 - Expert Insight: Unlike acrylamides (cysteine-reactive) which react in minutes, SuFEx on Tyrosine/Lysine is slower and requires correct geometry. Overnight incubation at RT is also acceptable for lower abundance targets.
- Quenching: No specific quench needed if proceeding to precipitation. For gel analysis, add 4x SDS loading buffer and boil (5 min, 95°C).
- Analysis:
 - Gel-based: If probe has a fluorophore, run SDS-PAGE and scan.
 - MS-based: Digest with trypsin, enrich (if biotinylated), and analyze via LC-MS/MS. Look for the specific mass modification on Tyr/Lys residues ().

Part 3: Visualization & Formatting

Diagram 1: Chemical Synthesis Workflow

This diagram illustrates the Steglich esterification strategy to install the SuFEx warhead.

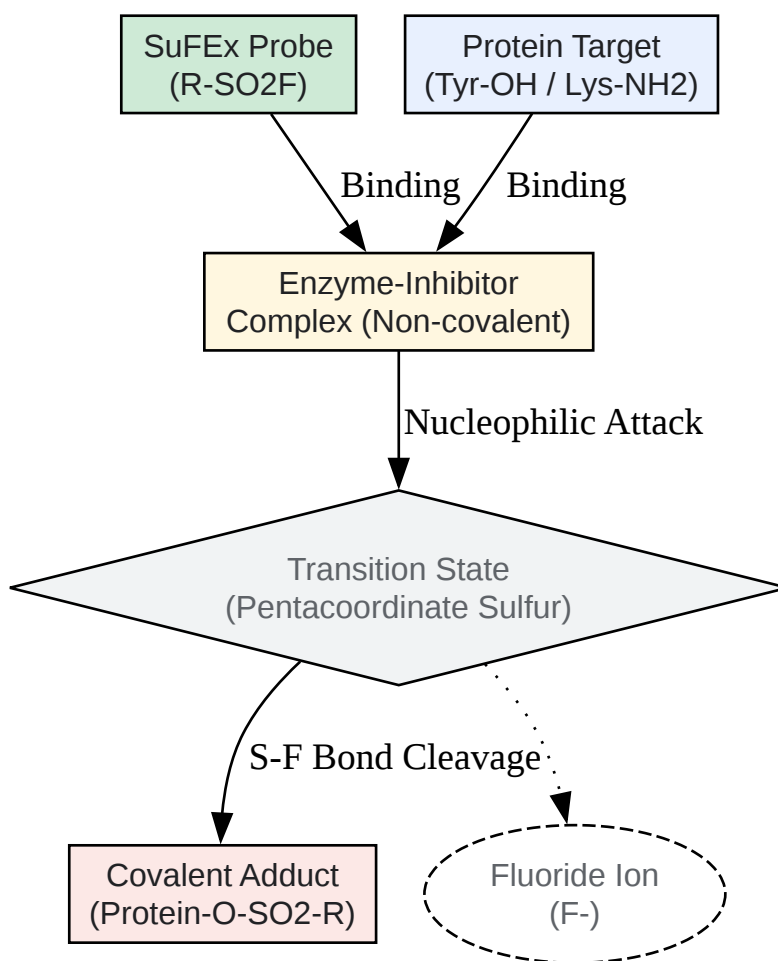


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Caption: Steglich esterification coupling of **2-hydroxyethane-1-sulfonyl fluoride** to a carboxylic acid scaffold.

Diagram 2: Mechanism of Protein Labeling (SuFEx)

This diagram details the covalent modification of a Tyrosine residue by the probe.



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Caption: SuFEx reaction mechanism showing nucleophilic attack by protein residue and fluoride displacement.

Data Summary: Probe Properties

Property	Specification	Relevance
Molecular Weight	~126.1 Da (Linker only)	Small footprint minimizes steric clash.
Reactive Group	Sulfonyl Fluoride ()	Reacts with Tyr, Lys, His, Ser.
Stability	High (pH 2–8)	Resistant to hydrolysis; allows long incubations.
Selectivity	Context-Dependent	Targets residues in specific binding pockets (proximity-driven).
Byproduct	Fluoride ()	Biocompatible trace leaving group.

References

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Sources

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